8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide
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Overview
Description
8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its hexahydro-pyrazino-carbazole core, which is further functionalized with a cyclohexyl group and a carboxamide moiety. The compound’s intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to selectively inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially leading to antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
- 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-[4-(2-furoyl)piperazin-1-yl]ethanone
Uniqueness
What sets 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide apart from similar compounds is its specific functionalization with a carboxamide group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H27N3O |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-4-carboxamide |
InChI |
InChI=1S/C21H27N3O/c22-21(25)24-12-11-23-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(24)20(16)23/h9-10,13-14,19H,1-8,11-12H2,(H2,22,25) |
InChI Key |
GPYPKGJDNITRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)C(=O)N |
Origin of Product |
United States |
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